molecular formula C14H12N2O3 B12891214 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 62541-81-5

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12891214
CAS No.: 62541-81-5
M. Wt: 256.26 g/mol
InChI Key: RKFRUANPWHICLS-UHFFFAOYSA-N
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Description

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-2-carboxylic acid derivative featuring a cyano group at the 4-position and a 2-hydroxy-2-phenylethyl substituent at the 1-position. The hydroxy-phenylethyl group likely enhances solubility and steric interactions, while the cyano group contributes to electronic effects, influencing reactivity and binding affinity.

Properties

CAS No.

62541-81-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-cyano-1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c15-7-10-6-12(14(18)19)16(8-10)9-13(17)11-4-2-1-3-5-11/h1-6,8,13,17H,9H2,(H,18,19)

InChI Key

RKFRUANPWHICLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(C=C2C(=O)O)C#N)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable pyrrole derivative with a cyano group and a hydroxy-phenylethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis methods, and properties of 4-cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid with analogous compounds:

Compound Name Substituents Key Functional Groups Synthesis Method Key Properties/Applications
4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid 4-Cyano, 1-(2-hydroxy-2-phenylethyl) Cyano, hydroxyl, phenyl Likely alkylation of pyrrole core Enhanced polarity, potential QS inhibition*
1H-pyrrole-2-carboxylic acid None Carboxylic acid Standard pyrrole synthesis QS inhibition in P. aeruginosa PAO1
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-Chloro, 5-methyl Chloro, methyl Chlorination with NCS Increased stability, lipophilic
4-Cyano-1H-pyrrole-2-carboxylic acid 4-Cyano Cyano, carboxylic acid Cyano substitution via nitrile addition High reactivity, similarity to target (0.89)
4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivatives Chlorophenyl, isopropylamino Chloro, amide Multi-step alkylation/condensation Improved solubility, pharmaceutical use

*Inferred from structural analogs; empirical validation required.

Physicochemical Properties

  • Polar Surface Area (PSA) : A related compound, 4-(2-chloroethyl)-3-methyl-5-[[3-methyl-5-[(phenylmethoxy)carbonyl]-1H-pyrrol-2-yl]methyl]-1H-pyrrole-2-carboxylic acid, has a PSA of 84.18 . The hydroxy group in the target compound is expected to increase PSA, enhancing hydrophilicity.
  • Solubility : The hydroxy-phenylethyl group may improve aqueous solubility compared to lipophilic derivatives like 4-chloro-5-methyl analogs .

Biological Activity

The compound 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a member of the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

The synthesis of 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions that can include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, allowing for more extensive biological testing.

Table 1: Synthetic Methods Overview

MethodologyYield (%)Key Features
Fe(II) catalysis63Efficient for pyrrole formation
Transannulation with isoxazoles55–95Versatile for various substituents
Domino reactionsVariableAtom-economical approaches

Antimicrobial Properties

Research has shown that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies on related pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship indicated that electron-withdrawing groups on the phenyl ring enhanced activity, suggesting similar potential for 4-Cyano-1-(2-hydroxy-2-phenylethyl)-1H-pyrrole-2-carboxylic acid.

Neuropharmacological Effects

Pyrrole derivatives have also been evaluated for their neuropharmacological properties. A study reported that certain pyrrole compounds displayed affinity at the NMDA receptor complex, which is crucial for synaptic plasticity and memory function . The ability of these compounds to modulate neurotransmitter systems indicates potential applications in treating neurological disorders.

Case Studies

  • Anti-TB Activity : A recent investigation into pyrrole-2-carboxamides revealed that modifications to the pyrrole ring could drastically enhance anti-TB activity. Compounds with bulky substituents showed increased potency compared to simpler structures .
  • NMDA Receptor Modulation : In vitro studies demonstrated that specific pyrrole derivatives could inhibit NMDA-induced convulsions in murine models, suggesting their potential as neuroprotective agents .

Table 2: Biological Activity Summary

Activity TypeCompound TestedMIC (μg/mL)IC50 (μg/mL)
Anti-TBPyrrole-2-carboxamide<0.016>64
NMDA Receptor InhibitionVarious PyrrolesN/A3 x 10^-3

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of pyrrole derivatives. For instance, attaching bulky electron-withdrawing groups enhances anti-TB efficacy, while modifications affecting lipophilicity can alter neuropharmacological profiles.

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